molecular formula C20H14N4O6 B2633991 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 862808-45-5

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

カタログ番号 B2633991
CAS番号: 862808-45-5
分子量: 406.354
InChIキー: JZYHYYWJSXIAAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14N4O6 and its molecular weight is 406.354. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Evaluation as Anti-inflammatory Agents

A study by Nikalje et al. (2015) involved the synthesis of novel compounds with the acetamido and thiazolidinone moiety, evaluating their anti-inflammatory activity through in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory effects in both models, with molecular docking studies conducted to understand their binding affinity towards human serum albumin (HSA). This research highlights the potential application of such compounds in developing new anti-inflammatory drugs Nikalje, Hirani, & Nawle, 2015.

Anticonvulsant Evaluation

Nath et al. (2021) synthesized a series of indoline derivatives with functionalized aryloxadiazole amine and benzothiazole acetamide, evaluating them for anticonvulsant activities. The study utilized maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity by motor impairment model in mice. The findings revealed significant anticonvulsant activity for certain compounds, providing insights into the development of novel anticonvulsant medications Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021.

Enzyme Inhibition for Therapeutic Applications

Research conducted by Abbasi et al. (2019) focused on the synthesis of new compounds containing benzodioxane and acetamide moieties for evaluating their enzyme inhibitory potential. The study aimed at investigating these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, with most compounds showing substantial inhibitory activity. These findings indicate potential applications in treating diseases related to enzyme dysfunction Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019.

Antibacterial and Antifungal Activities

The study by Patel and Dhameliya (2010) synthesized and evaluated a series of compounds for their antibacterial and antifungal activities. The newly synthesized title compounds exhibited promising antibacterial activities, suggesting their potential as prospective antimicrobials. This research contributes to the ongoing search for new antibacterial and antifungal agents Patel & Dhameliya, 2010.

Synthesis and Characterization for Various Biological Activities

The synthesis and biological evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide by Nikalje (2014) revealed compounds with promising anti-inflammatory activity in both in vitro and in vivo models, further evaluated for ulcerogenic toxicity showing a good gastrointestinal safety profile. Such studies provide a basis for developing new compounds with potential therapeutic applications Nikalje, 2014.

特性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-16(10-24-18(26)12-3-1-2-4-13(12)19(24)27)21-20-23-22-17(30-20)11-5-6-14-15(9-11)29-8-7-28-14/h1-6,9H,7-8,10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYHYYWJSXIAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。